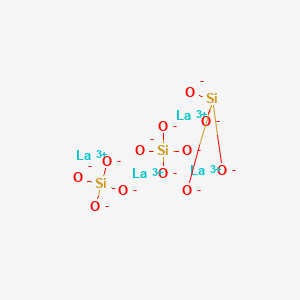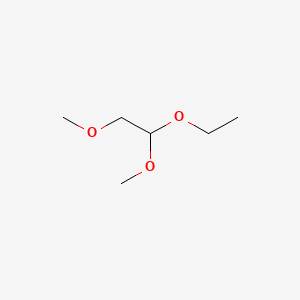
1,2-Dimethoxydiethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethoxydiethyl ether, also known as ethylene glycol dimethyl ether, is a colorless, transparent liquid with a slight ether-like odor. It is miscible with water, ethanol, ether, and chloroform. This compound is widely used as a solvent in various chemical reactions due to its stability and ability to dissolve a wide range of substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethoxydiethyl ether can be synthesized through several methods:
-
Williamson Ether Synthesis: : This method involves the reaction of sodium salt of 2-methoxyethanol with chloromethane. The reaction proceeds as follows: [ 2 , \text{CH}_3\text{OCH}_2\text{CH}_2\text{OH} + 2 , \text{Na} \rightarrow 2 , \text{CH}_3\text{OCH}_2\text{CH}_2\text{ONa} + \text{H}_2 \uparrow ] [ \text{CH}_3\text{OCH}_2\text{CH}_2\text{ONa} + \text{CH}_3\text{Cl} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_3 + \text{NaCl} ]
-
Alkylation of 2-Methoxyethanol: : This method uses dimethyl sulfate to alkylate 2-methoxyethanol.
-
Cleavage of Ethylene Oxide: : In the presence of dimethyl ether and catalyzed by Lewis acids such as boron trifluoride, ethylene oxide is cleaved to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the cleavage of ethylene oxide in the presence of dimethyl ether and a Lewis acid catalyst. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
1,2-Dimethoxydiethyl ether undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form peroxides, which are unstable and can pose safety hazards .
-
Acidic Cleavage: : In the presence of strong acids like hydrobromic acid or hydroiodic acid, this compound can be cleaved to form alcohol and alkyl halide products. The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic substitution .
Scientific Research Applications
1,2-Dimethoxydiethyl ether is used in various scientific research applications:
-
Solvent for Electrolytes: : It is widely used as a solvent for electrolytes in lithium batteries due to its high permittivity and low viscosity .
-
Organometallic Chemistry: : This compound is used in Grignard reactions, Suzuki reactions, and Stille couplings as a solvent .
-
Pharmaceutical Synthesis: : It plays a crucial role in the synthesis of various pharmaceutical compounds .
-
Inorganic and Organometallic Reactions: : The adducts of this compound with molybdenum(IV) chloride and tungsten(IV) chloride are valuable starting materials for synthetic inorganic and organometallic reactions .
Mechanism of Action
The mechanism of action of 1,2-dimethoxydiethyl ether involves its ability to act as a solvent and stabilize reaction intermediates. In organometallic chemistry, it forms chelate complexes with cations, facilitating various reactions. The compound’s ability to dissolve a wide range of substances makes it an effective solvent in numerous chemical processes .
Comparison with Similar Compounds
1,2-Dimethoxydiethyl ether is often compared with other similar compounds such as:
-
Diethyl Ether: : While both are used as solvents, this compound has a higher boiling point and is more stable .
-
Tetrahydrofuran (THF): : this compound is used as a higher boiling alternative to THF and diethyl ether .
-
Dimethoxyethane: : This compound is similar in structure and is also used as a solvent in organometallic chemistry .
These comparisons highlight the unique properties of this compound, such as its higher boiling point and stability, making it a preferred solvent in various chemical reactions.
Properties
CAS No. |
24424-51-9 |
|---|---|
Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1-ethoxy-1,2-dimethoxyethane |
InChI |
InChI=1S/C6H14O3/c1-4-9-6(8-3)5-7-2/h6H,4-5H2,1-3H3 |
InChI Key |
JMSHLCKVCSMPDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(COC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


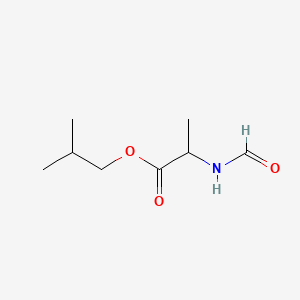
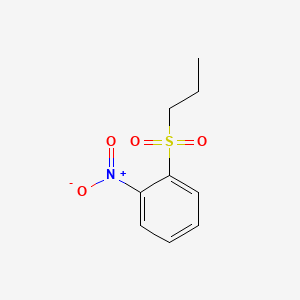

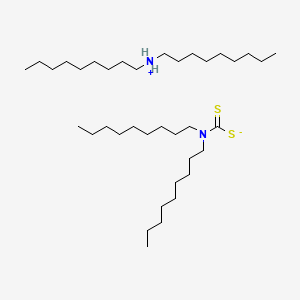
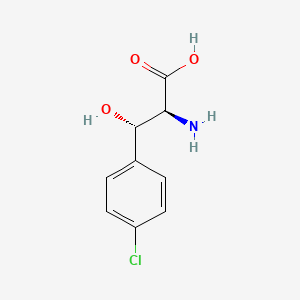
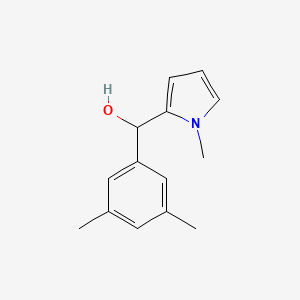
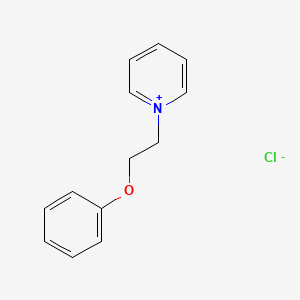
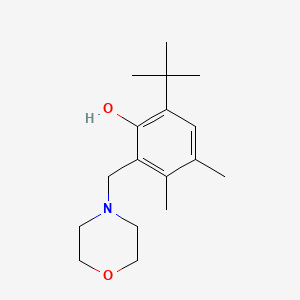
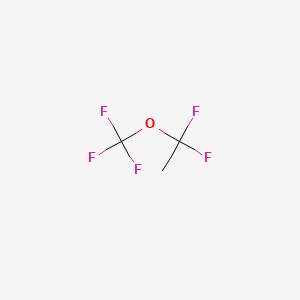
![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)



